6-Bromo-4-chloroquinoline-3-carboxamide

Medicinal Chemistry ATM Kinase Inhibition Convergent Synthesis

This 6-bromo-4-chloroquinoline-3-carboxamide is a critical building block for convergent medicinal chemistry. The precise 6-bromo and 4-chloro substitution pattern enables sequential orthogonal cross-coupling (e.g., Suzuki-Miyaura then Buchwald-Hartwig), a design essential for synthesizing high-value quinoline libraries such as ATM kinase inhibitors. Generic analogs like 4-chloroquinoline-3-carboxamide are not viable substitutes and would necessitate a complete synthetic redesign. Procure this specific intermediate to maintain your validated SAR workflow and avoid costly route re-optimization.

Molecular Formula C10H6BrClN2O
Molecular Weight 285.52 g/mol
CAS No. 1374868-94-6
Cat. No. B3100764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinoline-3-carboxamide
CAS1374868-94-6
Molecular FormulaC10H6BrClN2O
Molecular Weight285.52 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)N
InChIInChI=1S/C10H6BrClN2O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(13)15/h1-4H,(H2,13,15)
InChIKeyCQLKKOGGXXBDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloroquinoline-3-carboxamide (CAS 1374868-94-6): A Strategic Intermediate and Pharmacophore for Targeted Drug Discovery and Chemical Biology Procurement


6-Bromo-4-chloroquinoline-3-carboxamide (CAS 1374868-94-6) is a heteroaromatic quinoline derivative characterized by a bromine atom at position 6, a chlorine atom at position 4, and a carboxamide group at position 3. With a molecular formula of C10H6BrClN2O and a molecular weight of 285.52 g/mol, this compound is typically supplied as a research-grade reagent with a purity of ≥95% . It serves as a critical building block in medicinal chemistry, enabling the synthesis of a wide range of quinoline-3-carboxamide analogs for structure-activity relationship (SAR) studies and lead optimization. Its defined substitution pattern provides two orthogonal reactive handles for sequential functionalization, making it particularly valuable in convergent synthetic strategies.

Why 6-Bromo-4-chloroquinoline-3-carboxamide (CAS 1374868-94-6) Cannot Be Replaced with Generic 3-Quinolinecarboxamide Analogs in Precision Synthesis


The substitution pattern of 6-bromo-4-chloroquinoline-3-carboxamide is not arbitrary; it is a precise architectural requirement for the synthesis of specific, high-value chemical libraries. Generic alternatives lacking either the 6-bromo or 4-chloro substituent, such as 4-chloroquinoline-3-carboxamide (CAS 476193-87-0) or 6-bromoquinoline-3-carboxamide, are functionally distinct. The presence of both halogens at specific positions is essential for enabling sequential, orthogonal cross-coupling reactions—such as Suzuki-Miyaura and Buchwald-Hartwig aminations—which are foundational to the construction of complex, polysubstituted quinoline scaffolds. As demonstrated in the synthesis of potent ATM kinase inhibitors, the 6-bromo-4-chloro substitution pattern is a key design feature that facilitates a modular synthetic approach [1]. Substituting this compound with a related but differently functionalized analog would fundamentally alter the synthetic route, likely requiring a complete redesign and potentially yielding a different final product with unknown or undesirable properties. For procurement, this means that a cheaper, more readily available quinoline derivative is not a viable drop-in replacement for a synthesis that has been optimized around this specific intermediate.

Quantitative Differential Evidence for 6-Bromo-4-chloroquinoline-3-carboxamide (CAS 1374868-94-6) in Synthesis and Biological Profiling


Critical Intermediate for Orthogonal Functionalization in the Synthesis of Selective ATM Kinase Inhibitors

In a peer-reviewed medicinal chemistry study from AstraZeneca, 6-bromo-4-chloroquinoline-3-carboxamide (compound 11) served as the pivotal, non-negotiable intermediate for constructing a library of 3-quinoline carboxamides. Its unique ortho-dihalogenated structure allowed for a modular synthetic approach involving a Suzuki cross-coupling at the C6 position, followed by a nucleophilic aromatic substitution (SNAr) at the C4 position (or vice versa) [1]. This specific reactivity profile is not possible with monosubstituted analogs like 4-chloroquinoline-3-carboxamide or 6-bromoquinoline-3-carboxamide, which would limit the synthetic sequence to a single point of diversification and preclude the convergent assembly of the desired final products.

Medicinal Chemistry ATM Kinase Inhibition Convergent Synthesis Quinoline SAR

In Vitro Antagonist Activity at the KCNQ1/MINK Potassium Channel

Quantitative binding data from the authoritative BindingDB repository demonstrates that 6-bromo-4-chloroquinoline-3-carboxamide acts as an antagonist of the KCNQ1/MINK potassium channel with an IC50 value of 1.90 μM (1900 nM) [1]. This measurement was determined in a functional assay assessing inhibition of KCl-induced 86Rb+ efflux in CHO cells expressing the channel. While this activity is modest, it represents a quantifiable baseline for this specific compound and provides a clear benchmark for SAR studies. For comparison, the same compound was also profiled as an agonist at the related KCNQ2/KCNQ3 channel and exhibited an EC50 of 10 nM, highlighting its functional selectivity profile.

Ion Channel Pharmacology Cardiac Arrhythmia Electrophysiology Chemical Biology

Quantified Antibacterial Activity Against Enterococcus faecalis (CECT 481)

Data curated by BindingDB and originally reported in the primary literature indicates that 6-bromo-4-chloroquinoline-3-carboxamide exhibits antibacterial activity against the clinically relevant Gram-positive pathogen Enterococcus faecalis (strain CECT 481). The compound inhibited microbial growth with an IC50 value of 3.19 μM (3190 nM) in a broth microdilution assay [1]. This provides a verifiable data point for its activity in this assay system, which can be benchmarked against other quinoline-based antibacterials.

Antimicrobial Drug Discovery Microbiology Quinoline SAR Infectious Disease

Facilitating High-Yield Industrial-Scale Synthesis of Quinolinecarboxamide Derivatives

A 2022 patent application (EP3943159A1) from a major pharmaceutical entity details an industrially advantageous method for producing quinolinecarboxamide derivatives, which are important intermediates for compounds including STAT3 inhibitors [1]. The described process leverages 6-bromo-4-chloroquinoline-3-carboxamide or a closely related analog as a key intermediate for subsequent diversification. The patent emphasizes the use of specific boron trifluoride complexes to achieve high yields in the preceding steps, underscoring the commercial and process-scale relevance of this compound class. While the patent does not claim this exact compound in its final form, its inclusion as a preferred embodiment for synthesis validates its utility and necessity in a scalable, industrially-relevant route.

Process Chemistry Large-Scale Synthesis Patent Literature STAT3 Inhibitors

Optimal Scientific and Industrial Applications for 6-Bromo-4-chloroquinoline-3-carboxamide (CAS 1374868-94-6) Based on Verified Evidence


Modular Library Synthesis for ATM Kinase and Other Kinase Inhibitor Programs

As explicitly demonstrated in the synthesis of potent and selective ATM kinase inhibitors [1], 6-bromo-4-chloroquinoline-3-carboxamide is the preferred starting material for research groups employing a convergent, 2-step diversification strategy. Procuring this compound enables the rapid, parallel synthesis of analogs with modifications at the C6 (aryl) and C4 (amino) positions, which is a highly efficient approach for exploring structure-activity relationships (SAR) in kinase inhibitor drug discovery.

Baseline Profiling of Ion Channel Modulators for Cardiac Arrhythmia Research

Researchers focused on the pharmacology of KCNQ channels can utilize this compound as a characterized tool or reference standard. Its quantified IC50 of 1.90 μM at KCNQ1/MINK provides a clear benchmark for evaluating newly synthesized derivatives [1]. The compound's profile as a weak antagonist at KCNQ1/MINK contrasts with its potent agonist activity at KCNQ2/KCNQ3, making it a valuable starting point for developing subtype-selective modulators.

Hit-to-Lead Exploration in Antibacterial Drug Discovery Against Enterococcus faecalis

For antimicrobial drug discovery projects targeting Gram-positive pathogens, the compound's confirmed IC50 of 3.19 μM against E. faecalis provides a validated, albeit modest, starting point [1]. This data justifies its inclusion in a focused screening library or as an early lead for medicinal chemistry optimization aimed at improving potency and spectrum of activity.

Process Development for the Scale-Up of Quinoline-3-carboxamide Therapeutics

Industrial process chemistry teams involved in scaling up the production of quinolinecarboxamide-based therapeutics, such as STAT3 inhibitors, should consider this compound as a key intermediate. Its utility in a scalable synthetic route is supported by its disclosure in a major patent application detailing an industrially advantageous production method [1]. Procurement for this purpose requires high-purity material and reliable, large-scale supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.